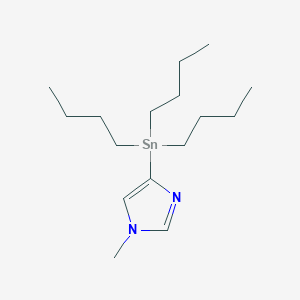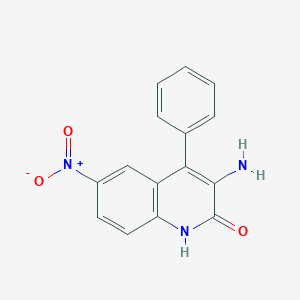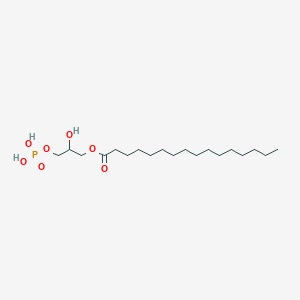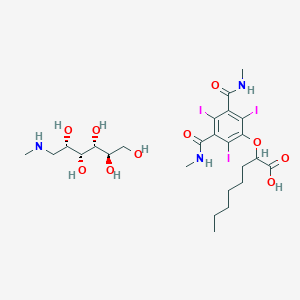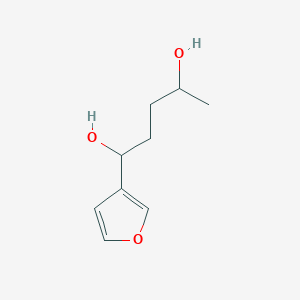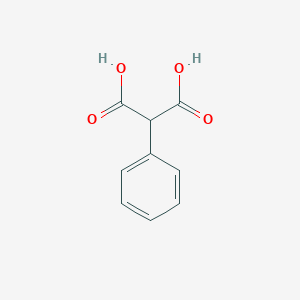
Phenylmalonic acid
Descripción general
Descripción
Phenylmalonic acid is a compound with the molecular formula C9H8O4 . It is also known by other names such as 2-Phenylmalonic acid and 2-phenylpropanedioic acid . It is used as a starting material in the synthesis of Sodium Indanylcarbinicillin, a compound shown to reduce blood pressure in mammals and also used as a β-lactam antibiotic .
Synthesis Analysis
Phenylmalonic acid has been synthesized in various ways. One method involves the reaction of sodium diethyl malonate and hexafluorobenzene . Another method involves the treatment of PCl3 with Na metal followed by hydrolysis, the high-temperature treatment of black phosphorus in liquid hydrogen, and the pyrolysis of either hypophosphorous acid, phosphorous acid, or a salt of one of these acids .Molecular Structure Analysis
The molecular structure of Phenylmalonic acid is characterized by a molecular weight of 180.16 g/mol . The InChI representation of the molecule isInChI=1S/C9H8O4/c10-8(11)7(9(12)13)6-4-2-1-3-5-6/h1-5,7H,(H,10,11)(H,12,13) . Chemical Reactions Analysis
Phenylmalonic acid has been involved in various chemical reactions. For instance, it has been reported to react with iodine in a Briggs-Rauscher oscillator . Another study reported the reduction of Phenylmalonic acid by borane-tetrahydrofuran via cyclic (phenylmalonoxy)borane .Physical And Chemical Properties Analysis
Phenylmalonic acid is a white to off-white crystalline powder . It has a molecular formula of C9H8O4 and an average mass of 180.157 Da .Aplicaciones Científicas De Investigación
Organic Synthesis
Phenylmalonic acid is used in organic synthesis . The carboxyl groups present in the compound can participate in various reactions, forming new bonds and creating a wide range of products. This makes it a valuable tool in the synthesis of complex organic molecules.
Diagnostics and Biochemical Evaluations
Phenylmalonic acid and its derivatives have found usefulness in diagnostics and biochemical evaluations as markers . These compounds can be used to track certain biological processes or to identify specific conditions in a biological system.
Asymmetric Synthesis
In the field of asymmetric synthesis, Phenylmalonic acid is particularly useful. The acidic hydrogen in the compound, which is optically inactive, may be useful in selective synthesis and crystallization of optically active molecules because the mono anion is optically active . This property is advantageous in obtaining enantiomerically pure compounds with little effort.
Crystallography
The crystal structures of Phenylmalonic acid and its derivatives are of interest in the field of crystallography . The observed topology of the hydrogen bonding network in these compounds is dictated by the symmetrical substitution pattern with an open arrangement of hydrogen bonds . This can provide valuable insights into the properties of these compounds and their potential applications.
Safety and Hazards
Phenylmalonic acid can cause skin irritation and serious eye irritation. It may also cause respiratory irritation. Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective clothing. If inhaled or in contact with skin or eyes, appropriate first aid measures should be taken .
Direcciones Futuras
While there is limited information on the future directions of Phenylmalonic acid, it’s worth noting that its derivatives have found usefulness in diagnostics and biochemical evaluations as markers and in organic synthesis . Furthermore, the lab-scale synthesis of PH3, which involves the treatment of PCl3 with Na metal followed by hydrolysis, the high-temperature treatment of black phosphorus in liquid hydrogen, and the pyrolysis of either hypophosphorous acid, phosphorous acid, or a salt of one of these acids, suggests potential future directions in the field of sustainable synthesis .
Mecanismo De Acción
Target of Action
Phenylmalonic acid, also known as α-Carboxyphenylacetic acid or 2-Phenylpropanedioic acid , is a derivative of malonic acid It’s known that malonic acid derivatives have found usefulness in diagnostics and biochemical evaluations .
Mode of Action
The structure of phenylmalonic acid suggests that it might interact with its targets through hydrogen bonding . Each of the C=O double bonds in phenylmalonic acid is translationally offset, forming planar centrosymmetric carboxy-dimers . Molecules related by the center of inversion are linked by O–H···O hydrogen bonds .
Biochemical Pathways
Malonic acid and its derivatives are known to play a role in the synthesis of optically active molecules .
Result of Action
It’s known that malonic acid and its derivatives have found usefulness in diagnostics and biochemical evaluations .
Propiedades
IUPAC Name |
2-phenylpropanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c10-8(11)7(9(12)13)6-4-2-1-3-5-6/h1-5,7H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWYDYZMNFQIYPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5062552 | |
| Record name | Propanedioic acid, phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless powder; [Alfa Aesar MSDS] | |
| Record name | Phenylmalonic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21469 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Phenylmalonic acid | |
CAS RN |
2613-89-0 | |
| Record name | Phenylmalonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2613-89-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylmalonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002613890 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenylmalonic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41697 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenylmalonic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27164 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanedioic acid, 2-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanedioic acid, phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenylmalonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.223 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYLMALONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92EX195E1G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



